

Application Notes and Protocols: Methyl 6-chloropyrimidine-4-carboxylate in Drug Discovery

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Compound of Interest

Compound Name: *Methyl 6-chloropyrimidine-4-carboxylate*

Cat. No.: *B1630455*

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Abstract

Methyl 6-chloropyrimidine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. The strategic placement of a reactive chlorine atom at the C6 position and an ester at the C4 position allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of the core reactivity of **Methyl 6-chloropyrimidine-4-carboxylate**, focusing on its application in the synthesis of targeted therapeutics. We present detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling, offering researchers a practical framework for leveraging this valuable intermediate in their drug development programs.

Introduction: The Pyrimidine Scaffold in Modern Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs and clinical candidates.^[1] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form critical hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.^[2] **Methyl 6-**

chloropyrimidine-4-carboxylate serves as an ideal starting material, offering two distinct points for chemical modification. The electron-deficient nature of the pyrimidine ring activates the C6-chloro group, making it an excellent electrophile for both substitution and cross-coupling reactions. This dual reactivity enables the rapid construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in modern drug discovery.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

Property	Value	Reference(s)
Chemical Name	Methyl 6-chloropyrimidine-4-carboxylate	[5]
CAS Number	6627-22-1	[5]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[6]
Molecular Weight	172.57 g/mol	[6]
Appearance	White to off-white solid or crystalline powder	[7]
Melting Point	108-113 °C	[8]
Solubility	Soluble in organic solvents like DCM, THF, DMF; slightly soluble in water.	[7]

Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from moisture.[9]

Core Reactivity: A Tale of Two Handles

The synthetic utility of **Methyl 6-chloropyrimidine-4-carboxylate** is dominated by the reactivity of its C6-chloro substituent. This reactivity is primarily exploited through two major

classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

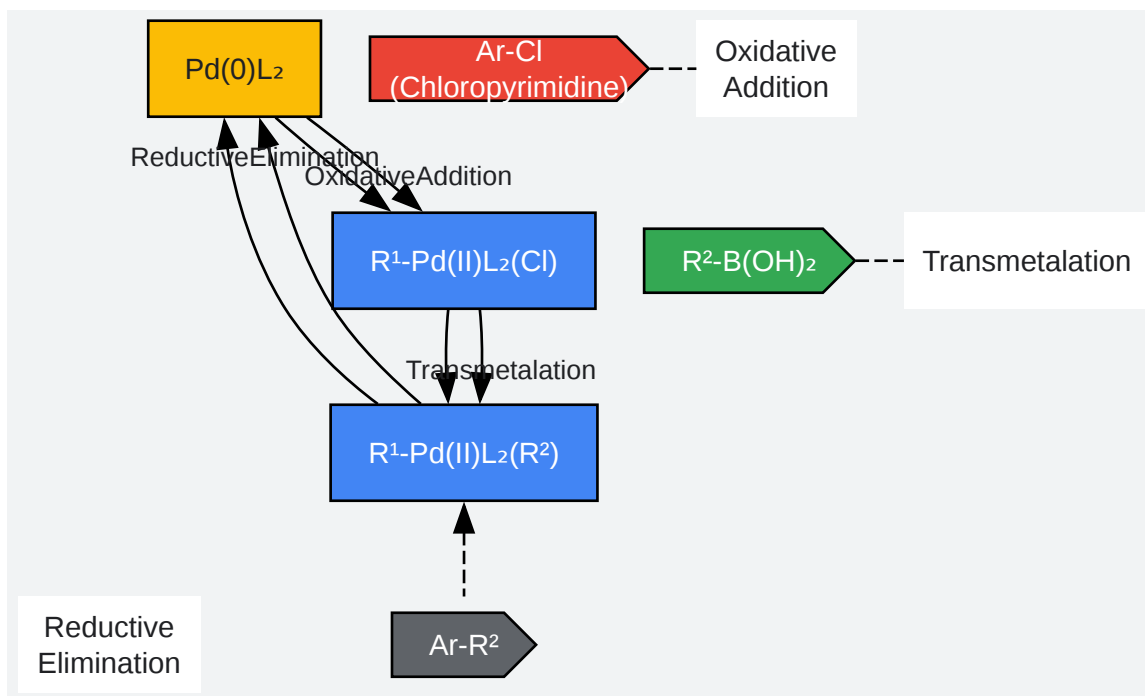
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles onto the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a temporary, negatively charged Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride leaving group.^[10] This pathway is highly efficient for introducing amines, a common feature in kinase inhibitors that often interact with the solvent-exposed region of the ATP binding site.^[11]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the chloropyrimidine and various aryl or heteroaryl boronic acids.^[12] This reaction is indispensable for constructing the biaryl motifs prevalent in many targeted therapies, such as MET kinase inhibitors.^[13] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the catalyst.^[14]



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